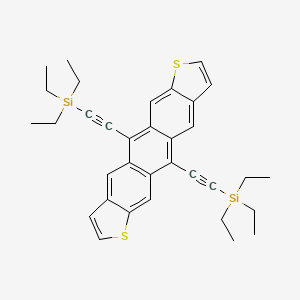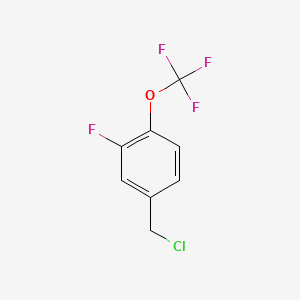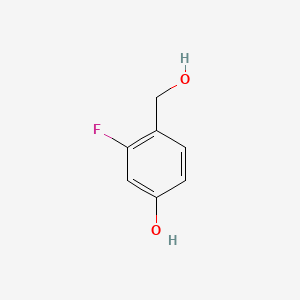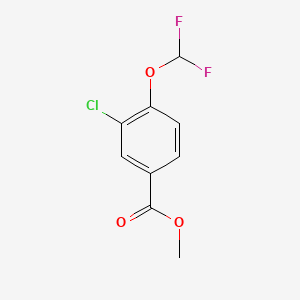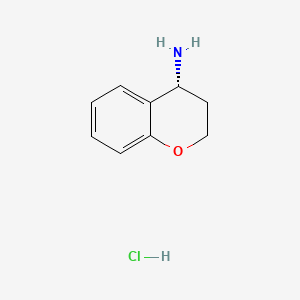
3-Oxo-posaconazole (3-oxo-1-piperazinyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Development of Novel Oral Formulations
Research has been conducted on developing novel oral formulations of posaconazole, which includes studying impurities like “3-Oxo-posaconazole” to understand their behavior in different pharmaceutical formulations .
Analytical Method Development
Analytical studies involving “3-Oxo-posaconazole” are essential for establishing robust analytical methods for drug quality control. This includes determining linearity, sensitivity, and specificity of detection methods .
Mecanismo De Acción
3-Oxo-posaconazole (3-oxo-1-piperazinyl) is related to Posaconazole, which is a systemic triazole antifungal drug . The mechanism of action of Posaconazole, and likely 3-Oxo-posaconazole (3-oxo-1-piperazinyl), involves the inhibition of the enzyme lanosterol 14α-demethylase, which is necessary for the synthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, these drugs disrupt the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately cell death .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-Oxo-posaconazole can be achieved by starting with posaconazole and introducing a ketone group at the 3-position of the piperazine ring. This can be accomplished through a series of reactions including oxidation, protection, and substitution.", "Starting Materials": [ "Posaconazole", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Ethanol", "Diethyl ether", "Sodium chloride" ], "Reaction": [ "Step 1: Protect the hydroxyl group of posaconazole with acetic anhydride and pyridine to form the acetate derivative.", "Step 2: Oxidize the 3-hydroxyl group of the acetate derivative using hydrogen peroxide to form the corresponding ketone.", "Step 3: Deprotect the acetate group using sodium bicarbonate and chloroform to obtain the desired product, 3-Oxo-posaconazole.", "Step 4: Purify the product using a combination of acid-base extraction and recrystallization." ] } | |
Número CAS |
357189-94-7 |
Fórmula molecular |
C37H40F2N8O5 |
Peso molecular |
714.775 |
Nombre IUPAC |
4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]piperazin-2-one |
InChI |
InChI=1S/C37H40F2N8O5/c1-3-34(25(2)48)47-36(50)46(24-42-47)30-7-5-29(6-8-30)45-15-14-43(18-35(45)49)28-9-11-31(12-10-28)51-19-26-17-37(52-20-26,21-44-23-40-22-41-44)32-13-4-27(38)16-33(32)39/h4-13,16,22-26,34,48H,3,14-15,17-21H2,1-2H3/t25-,26+,34-,37-/m0/s1 |
Clave InChI |
ZZDLBPMUUVZXAY-UZGSICAYSA-N |
SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Sinónimos |
2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-3-oxo-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-t |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



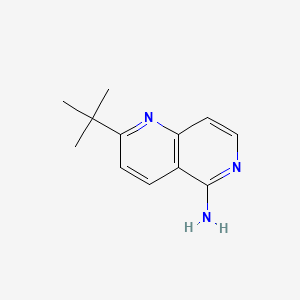
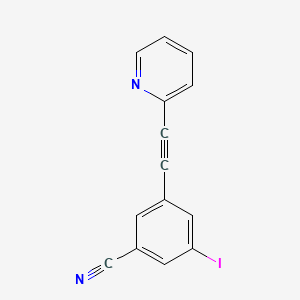

![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)

